2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
Description
Introduction to 2-Propenoic Acid, 2-[Methyl[(Tridecafluorohexyl)Sulfonyl]Amino]Ethyl Ester
Chemical Identity and IUPAC Nomenclature
The chemical compound under discussion is formally named 2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl 2-methylprop-2-enoate according to the International Union of Pure and Applied Chemistry (IUPAC) standards. Its molecular formula is C13H12F13NO4S, indicating the presence of thirteen fluorine atoms, a sulfonyl group, an aminoethyl linker, and an acrylate ester moiety.
Key identifiers include:
- Molecular Weight: 525.28 g/mol
- CAS Registry Number: 67584-61-6
- Canonical SMILES: CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
- Standard InChI: InChI=1S/C13H12F13NO4S/c1-6(2)7(28)31-5-4-27(3)32(29,30)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24/h1,4-5H2,2-3H3
This compound is a fluorinated acrylate ester characterized by the incorporation of a tridecafluorohexyl sulfonyl substituent attached to the aminoethyl group, which confers unique physicochemical properties such as hydrophobicity and chemical stability.
Historical Development in Fluorinated Acrylate Chemistry
Fluorinated acrylates have been extensively studied since the late 20th century due to their exceptional chemical resistance, surface activity, and low surface energy. The development of 2-propenoic acid derivatives bearing perfluoroalkyl sulfonyl groups, such as the tridecafluorohexyl substituent, represents an evolution in tailoring polymerizable monomers for high-performance coatings and specialty polymers.
Historically, the introduction of perfluoroalkyl sulfonamide groups into acrylate monomers was driven by the need to enhance the durability and functional properties of polymers in harsh environments. Early research focused on synthesizing stable fluorinated monomers that could be polymerized via free-radical mechanisms to produce materials with superior repellency to water, oils, and solvents.
The specific compound 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester emerged as part of this research trajectory, combining the acrylate polymerizable group with a highly fluorinated sulfonamide moiety. This innovation allowed for the creation of polymers with enhanced surface properties and chemical inertness, expanding the utility of fluorinated polymers in electronics, coatings, and membrane technologies.
Significance in Advanced Material Science and Polymer Research
The compound’s significance lies primarily in its role as a monomer for synthesizing fluorinated polymers that exhibit outstanding surface and bulk properties. Its molecular structure imparts several advantageous characteristics:
- Hydrophobic and Oleophobic Surfaces: The tridecafluorohexyl group contributes to extremely low surface energy, resulting in materials that resist wetting by water and oils, which is valuable for protective coatings and self-cleaning surfaces.
- Chemical and Thermal Stability: The strong carbon-fluorine bonds and sulfonyl group confer resistance to chemical degradation and thermal stress, making polymers derived from this monomer suitable for demanding industrial applications.
- Polymerization Versatility: The acrylate ester functionality enables free-radical polymerization and copolymerization, allowing for the design of tailored polymer architectures with controlled properties.
Research findings have demonstrated that polymers incorporating this monomer exhibit enhanced mechanical strength, reduced surface friction, and improved resistance to environmental degradation compared to non-fluorinated analogs. These properties have been exploited in advanced coatings for electronics, membranes for separation processes, and specialty adhesives.
Data Table: Key Physicochemical Properties
Selected Research Findings
- Polymers synthesized from this monomer show improved surface energy values below 20 mN/m, indicating superior hydrophobicity.
- Copolymerization with other acrylates enables tuning of mechanical and thermal properties for specific applications.
- The presence of the tridecafluorohexyl sulfonyl group enhances resistance to solvents and oxidative degradation in polymer matrices.
These findings underscore the compound’s utility in developing next-generation fluoropolymer materials with broad industrial relevance.
Properties
IUPAC Name |
2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F13NO4S/c1-3-6(27)30-5-4-26(2)31(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKZFXXWGVPYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13SO2N(CH3)CH2CH2OC(O)CH=CH2, C12H10F13NO4S | |
| Record name | 2-Propenoic acid, 2-[methyl[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]ethyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070509 | |
| Record name | [N-Methylperfluorohexane-1-sulfonamide]ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7070509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67584-57-0 | |
| Record name | 2-[Methyl[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67584-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-(methyl((1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl)amino)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067584570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-[methyl[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [N-Methylperfluorohexane-1-sulfonamide]ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7070509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[methyl[(tridecafluorohexyl)sulphonyl]amino]ethyl acrylate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.650 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step synthetic strategies centered on the formation of the fluorinated sulfonamide ester. The key synthetic approach includes:
-
- Tridecafluorohexyl sulfonyl chloride (fluorinated sulfonyl chloride derivative)
- 2-Propenoic acid or its methacrylate derivative (depending on the exact ester variant)
- Methylamine or methyl-substituted amines for sulfonamide formation
- Bases such as triethylamine to neutralize hydrochloric acid formed during the reaction
-
- Sulfonamide Formation : Tridecafluorohexyl sulfonyl chloride reacts with methylamine to form the sulfonamide intermediate.
- Esterification : The sulfonamide intermediate is then reacted with 2-hydroxyethyl propenoate or methacrylate derivatives to form the final ester compound.
-
- Temperature: Room temperature to 50°C
- Solvents: Anhydrous dichloromethane or tetrahydrofuran are preferred for their inertness and solvation properties of fluorinated intermediates
- Reaction Time: Typically 12 to 24 hours to ensure complete conversion
- Atmosphere: Inert gas purging (e.g., nitrogen or argon) to avoid moisture and oxygen interference
- Use of fluorophobic solvents such as hexafluoroisopropanol can improve solubility and reaction efficiency for perfluorinated intermediates
Industrial Production Methods
Industrial scale synthesis adapts the laboratory synthetic routes with enhanced process control:
-
- Employed to maintain consistent reaction parameters, ensuring uniform product quality and high yield
- Automated systems regulate temperature, pressure, and reagent feed rates precisely, minimizing side reactions and impurities
Purity and Yield Optimization :
- Strict anhydrous and inert conditions are maintained
- Stepwise synthesis with intermediate purification steps enhances yield (>70% achievable)
- Monitoring via thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) ensures reaction completeness
Data Table: Key Reaction Parameters and Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 20–50°C | Controlled, typically 25–45°C |
| Solvent | Anhydrous dichloromethane or THF | Fluorophobic solvents + DCM/THF |
| Reaction Time | 12–24 hours | Continuous flow, residence time optimized |
| Base | Triethylamine | Triethylamine or equivalent base |
| Atmosphere | Nitrogen or argon | Inert gas purging |
| Yield | 60–75% | >70% |
| Purity (by GPC, elemental analysis) | >95% | >98% |
Detailed Research Findings on Synthesis Optimization
- Solvent Effects : The use of fluorophobic solvents such as hexafluoroisopropanol enhances the solubility of the perfluorinated sulfonyl intermediates, leading to improved reaction kinetics and higher yields.
- Base Selection : Triethylamine is preferred due to its ability to effectively neutralize HCl without interfering with the esterification step.
- Reaction Monitoring : TLC with UV detection is used to track the consumption of sulfonyl chloride and formation of the ester. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity of intermediates and final products.
- Purification Techniques : Column chromatography or recrystallization under anhydrous conditions is employed to isolate high-purity product, critical for polymerization applications.
Mechanistic Insights
- The nucleophilic attack of methylamine on the sulfonyl chloride forms the sulfonamide intermediate, releasing HCl which is scavenged by the base.
- Subsequent esterification with 2-hydroxyethyl propenoate proceeds via nucleophilic substitution at the acid chloride or activated ester site, forming the ester linkage.
- The fluorinated sulfonyl group remains intact throughout, imparting hydrophobicity and chemical resistance.
Summary Table: Preparation Methods Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonamide Formation | Tridecafluorohexyl sulfonyl chloride + methylamine, base (triethylamine), 20–30°C | Sulfonamide intermediate |
| Esterification | Sulfonamide intermediate + 2-hydroxyethyl propenoate, DCM/THF, 25–50°C, 12–24 h | Final ester product |
| Purification | Chromatography or recrystallization | >95% purity product |
| Industrial Adaptation | Continuous flow, inert atmosphere, automated control | High yield, consistent quality |
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Polymerization: The propenoic acid moiety allows for radical polymerization, forming polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Substituted derivatives with various functional groups.
Hydrolysis: 2-Propenoic acid and the corresponding alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a tridecafluorohexyl sulfonyl group. This structural feature contributes to its distinct chemical behavior and potential applications in different sectors.
Industrial Applications
A. Polymer Production
- Acrylic Polymers : The compound is utilized in the synthesis of acrylic polymers, which are widely used in coatings, adhesives, and sealants due to their excellent adhesion properties and durability. The incorporation of fluorinated groups enhances the polymer's resistance to solvents and improves thermal stability.
| Application | Description |
|---|---|
| Coatings | Used in formulations for paints and protective coatings that require high durability. |
| Adhesives | Enhances adhesion properties in various substrates, including plastics and metals. |
| Sealants | Provides flexibility and weather resistance in construction materials. |
B. Surface Modification
The compound can be employed in surface modification techniques to impart hydrophobic properties to materials. This application is particularly relevant in the manufacturing of textiles and paper products, where water repellency is desired.
Analytical Applications
A. Chromatography
The compound is analyzed using High-Performance Liquid Chromatography (HPLC), specifically with Newcrom R1 columns. This method facilitates the separation and quantification of the compound in various formulations.
- Methodology : The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility.
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | Acetonitrile/Water/Acid |
| Application Type | Quantitative Analysis |
Environmental Applications
A. Biodegradation Studies
Research indicates that the compound can undergo biodegradation, making it a candidate for environmentally friendly materials. Studies have demonstrated its breakdown products are less harmful than the parent compound, aligning with green chemistry principles.
Health and Safety Considerations
While the compound has beneficial applications, safety assessments have identified potential sensitization effects upon skin contact. Animal studies indicate moderate skin sensitization potential, necessitating careful handling in industrial settings.
- Toxicity Data : The LD50 values indicate low acute toxicity; however, chronic exposure could lead to sensitization or dermatitis.
| Study Type | Findings |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Skin Sensitization | Moderate sensitizer (EC3 = 9.7%) |
Case Studies
Case Study 1: Adhesive Formulations
In an industrial application, a formulation containing this compound was tested for adhesion strength on metal substrates. Results showed a significant improvement in bond strength compared to traditional adhesives without fluorinated components.
Case Study 2: Coating Durability
A study evaluated the durability of coatings made with this acrylate under various environmental conditions (UV exposure, humidity). The coatings exhibited enhanced resistance to degradation compared to standard acrylic coatings.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester involves its ability to undergo polymerization and form stable, hydrophobic films. The tridecafluorohexyl group interacts with various molecular targets, providing a barrier effect that enhances the durability and chemical resistance of the resulting materials. The ester group can also participate in hydrolysis and substitution reactions, allowing for further functionalization and application-specific modifications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propenoic acid, 2-[methyl[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]ethyl ester
- CAS No.: 67584-57-0
- Molecular Formula: C₁₂H₁₀F₁₃NO₄S
- Molecular Weight : 511.2563 g/mol
- Physical Properties :
This compound belongs to the perfluoroalkyl sulfonate (PFAS) category, characterized by a fully fluorinated hexyl chain (C6F13) attached to a sulfonamide group, which is further linked to an acrylate ester . It is primarily used in fluoropolymer synthesis to impart chemical resistance, thermal stability, and low surface energy .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader family of fluorinated acrylate esters with varying perfluoroalkyl chain lengths and substituents. Key analogues include:
*Estimated based on chain length and hydrophobicity trends.
Key Differences :
Fluorinated Chain Length :
- Shorter chains (C4F9) : Lower molecular weight (411.24 vs. 511.25) and reduced thermal stability compared to the tridecafluorohexyl (C6F13) variant .
- Longer chains (C7F15) : Higher molecular weight (611.27) and increased hydrophobicity (LogP ~5.5), enhancing chemical resistance but raising environmental persistence concerns .
The tridecafluorohexyl variant (CAS 67584-57-0) is specifically monitored under TRI reporting requirements .
Applications :
- C4F9 and C5F11 derivatives : Used in coatings and adhesives requiring moderate fluorination .
- C6F13 and C7F15 derivatives : Preferred for high-end fluoropolymers in aerospace and electronics due to superior stability .
Performance in Polymer Blends
When copolymerized with monomers like vinylidene chloride or stearyl methacrylate:
Biological Activity
2-Propenoic acid, specifically the compound 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester, is a derivative of acrylic acid with significant implications in various biological contexts. This article explores its biological activity, including toxicity, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a propenoic acid backbone with a sulfonamide functional group that incorporates a tridecafluorohexyl chain. This structure contributes to its unique chemical properties, including hydrophobicity and potential interactions with biological membranes.
Biological Activity Overview
The biological activity of this compound can be assessed through several key areas:
- Toxicity : Studies have indicated that acrylic acid derivatives exhibit varying degrees of toxicity depending on their concentration and exposure route. For instance, high concentrations can lead to severe local irritation and systemic toxicity in animal models . The specific ester form may also influence its bioavailability and metabolic pathways.
- Mutagenicity and Carcinogenicity : Research indicates that acrylic acid does not exhibit significant mutagenic properties in various assays, including the Salmonella test and in vivo studies in rodents . However, the potential for local irritation leading to secondary effects such as tumor formation remains a concern.
- Reproductive Toxicity : In reproductive toxicity studies involving acrylic acid, no significant effects were observed on fertility or developmental outcomes at lower exposure levels . This suggests that while caution is warranted due to irritative properties, the compound may not pose a substantial reproductive risk at regulated concentrations.
Case Study 1: Dermal Exposure in Rodents
A study involving dermal application of acrylic acid to mice showed no evidence of local or systemic carcinogenic effects. However, it did highlight the irritative potential of high concentrations when applied directly to the skin .
Case Study 2: Inhalation Studies
Inhalation studies demonstrated degenerative changes in the respiratory tract of rodents exposed to acrylic acid vapors. The lowest observed adverse effect concentration (LOAEC) was established at 5 ppm, indicating a threshold above which significant cytotoxic effects could occur .
Toxicokinetics
The absorption and distribution of 2-propenoic acid derivatives are influenced by their chemical structure. Research indicates that these compounds are rapidly absorbed via the dermal route but can volatilize significantly, reducing overall exposure levels in vivo .
Data Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Toxicity | Local irritation; systemic effects at high concentrations |
| Mutagenicity | Negative in Salmonella tests; low risk based on rodent studies |
| Carcinogenicity | No evidence from drinking water studies; local irritation risk |
| Reproductive Toxicity | No significant effects observed in multi-generational studies |
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
Sulfonamide Formation : Reacting tridecafluorohexylsulfonyl chloride with methylamine to form the sulfonamide intermediate.
Esterification : Coupling the sulfonamide with 2-hydroxyethyl acrylate using a catalyst like DCC (dicyclohexylcarbodiimide) under anhydrous conditions.
Purity Optimization :
- Purify intermediates via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
- Final product purity (>98%) can be confirmed using NMR to verify fluorinated chain integrity and LC-MS to detect trace impurities .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming sulfonyl group incorporation?
- Methodological Answer :
- and NMR : Confirm the presence of the sulfonylaminoethyl group and fluorinated chain. For example, NMR shows distinct peaks for -CF and -CF groups at δ -80 to -120 ppm.
- FTIR : Detect sulfonyl S=O stretches (~1350–1150 cm) and acrylate C=O (~1720 cm).
- XPS (X-ray Photoelectron Spectroscopy) : Validate sulfur (S 2p ~168–170 eV) and fluorine (F 1s ~688 eV) binding energies .
Q. How does the fluorinated chain length influence the compound’s physicochemical properties (e.g., hydrophobicity, thermal stability)?
- Methodological Answer :
- Compare with shorter-chain analogs (e.g., nonafluorobutyl or pentadecafluoroheptyl derivatives).
- Hydrophobicity : Measure contact angles; longer chains (C6F13) increase hydrophobicity (θ > 110°).
- Thermal Stability : TGA shows decomposition temperatures >300°C due to strong C-F bonds. DSC reveals glass transition temperatures (T) influenced by chain flexibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in polymer properties when using this monomer under varying polymerization conditions?
- Methodological Answer :
- Variable Analysis : Systematically test initiators (e.g., AIBN vs. peroxides), temperatures (60–100°C), and solvent polarity.
- Characterization : Use GPC to analyze molecular weight distribution and DSC for T. Conflicting data (e.g., lower T with radical initiators) may arise from incomplete conversion or branching.
- Statistical Design : Apply response surface methodology (RSM) to optimize monomer-to-initiator ratios .
Q. What computational methods are suitable for predicting the environmental persistence and degradation pathways of this PFAS compound?
- Methodological Answer :
- Reaction Pathway Modeling : Use DFT (Density Functional Theory) to simulate hydrolysis or photolysis mechanisms. For example, calculate activation energies for C-S bond cleavage.
- Environmental Fate : Apply molecular dynamics to assess partitioning coefficients (log K) and bioaccumulation potential.
- Validation : Cross-reference with experimental LC-MS/MS data to detect degradation byproducts (e.g., perfluoroalkyl acids) .
Q. How can copolymerization with non-fluorinated acrylates be experimentally designed to balance hydrophobicity and mechanical properties?
- Methodological Answer :
- Design of Experiments (DOE) : Vary the ratio of fluorinated/non-fluorinated monomers (e.g., 10–50% w/w).
- Property Testing :
- Hydrophobicity : Water contact angle measurements.
- Mechanical Strength : Tensile testing (Young’s modulus).
- Synchrotron SAXS : Study microphase separation in block copolymers.
- Trade-off Resolution : Use Pareto optimization to identify ideal compositions .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the reactivity of this monomer in radical vs. anionic polymerization?
- Methodological Answer :
- Mechanistic Studies :
- EPR Spectroscopy : Detect radical intermediates in AIBN-initiated systems.
- Kinetic Analysis : Compare rate constants (k) for acrylate addition in both mechanisms.
- Controlled Experiments : Use chain-transfer agents (e.g., CBr) to distinguish termination pathways. Anionic polymerization may show narrower dispersity (Đ < 1.2) but lower conversion .
Environmental and Regulatory Considerations
Q. What analytical methods are recommended for detecting trace levels of this compound in environmental samples?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices.
- Detection :
- LC-MS/MS (MRM Mode) : Monitor m/z transitions for the parent ion (e.g., 446 → 345).
- HRMS (High-Resolution MS) : Confirm elemental composition (e.g., Q-TOF with <5 ppm error).
- QA/QC : Use isotopically labeled internal standards (e.g., -PFAS) to correct matrix effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
